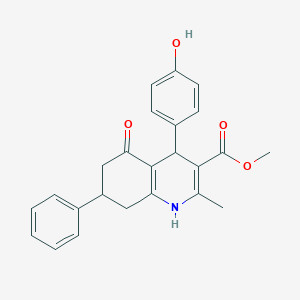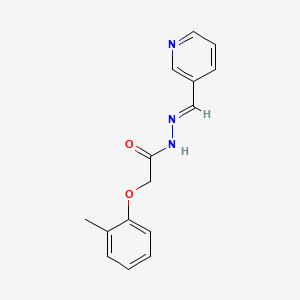![molecular formula C20H14N4O7 B3854703 2-({4-[(2,4-Dinitrophenyl)amino]phenyl}carbamoyl)benzoic acid](/img/structure/B3854703.png)
2-({4-[(2,4-Dinitrophenyl)amino]phenyl}carbamoyl)benzoic acid
概要
説明
2-({4-[(2,4-Dinitrophenyl)amino]phenyl}carbamoyl)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with a 2,4-dinitrophenyl group and an amino group attached to the phenyl ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2,4-Dinitrophenyl)amino]phenyl}carbamoyl)benzoic acid typically involves multiple steps, starting with the nitration of phenylamine to introduce nitro groups at the 2 and 4 positions. This is followed by the coupling of the dinitrophenylamine with a benzoic acid derivative under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-({4-[(2,4-Dinitrophenyl)amino]phenyl}carbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require catalysts such as palladium or copper, along with appropriate solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-({4-[(2,4-Dinitrophenyl)amino]phenyl}carbamoyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-({4-[(2,4-Dinitrophenyl)amino]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
2-({4-[(2,4-Dinitrophenyl)amino]phenyl}carbamoyl)benzoic acid derivatives: Compounds with similar structures but different functional groups.
2,4-Dinitrophenylhydrazine: A related compound used in analytical chemistry for detecting carbonyl compounds.
Benzoic acid derivatives: Compounds with a benzoic acid core and various substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2-[[4-(2,4-dinitroanilino)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O7/c25-19(15-3-1-2-4-16(15)20(26)27)22-13-7-5-12(6-8-13)21-17-10-9-14(23(28)29)11-18(17)24(30)31/h1-11,21H,(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMFWXWCZOCSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide](/img/structure/B3854624.png)
![ethyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B3854628.png)
![N'-[4-(diethylamino)benzylidene]-1H-indole-7-carbohydrazide](/img/structure/B3854630.png)
![[(E)-(2-chloro-6-fluorophenyl)methylideneamino] N-phenylcarbamate](/img/structure/B3854636.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B3854649.png)
![4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide](/img/structure/B3854657.png)
![1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3854659.png)

![N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine](/img/structure/B3854686.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3854694.png)
![ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B3854702.png)

![N-(4-CHLORO-2-METHYLPHENYL)-3-{N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B3854719.png)
